3-Azidooxetane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

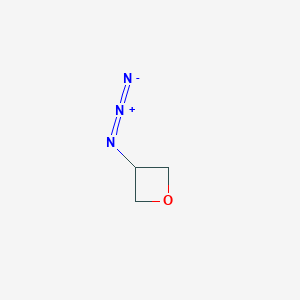

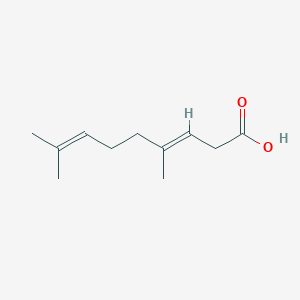

3-Azidooxetane is a chemical compound characterized by its unique structure, which includes an oxetane ring (a four-membered cyclic ether) substituted with an azide group (-N₃) at the third position

Synthetic Routes and Reaction Conditions:

Azidation of Oxetan-3-ol: One common method involves the azidation of oxetan-3-ol using azidation agents such as sodium azide (NaN₃) in the presence of a suitable solvent like chloroform. The reaction typically requires refluxing conditions to achieve high conversion rates.

Sulfonic Acid Esters: Another approach involves the use of sulfonic acid esters of oxetan-3-ol, which undergo azidation to form this compound. This method has been improved to provide pure material and satisfactory yields.

Industrial Production Methods: Industrial production of this compound often involves scaling up the aforementioned synthetic routes, ensuring consistent quality and yield. The choice of azidation agent and solvent, as well as reaction conditions, are optimized to meet industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of oxetan-3-one derivatives.

Reduction: Reduction reactions can convert the azide group to an amine, producing 3-amino-oxetane.

Substitution: The azide group in this compound can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of azides.

Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions, often requiring a polar aprotic solvent.

Major Products Formed:

Oxidation: Oxetan-3-one derivatives.

Reduction: 3-Amino-oxetane.

Substitution: Various alkylated oxetanes.

作用机制

Target of Action

3-Azidooxetane is primarily used in the field of energetic binders . Its primary targets are the polymer carbon chains containing three-membered α (epoxy) and four-membered β (oxetane) rings . These rings readily open via σ-bond cleavage under the action of various catalytic systems to form linear polymers .

Mode of Action

This compound interacts with its targets through a process known as polymerization . This process involves the opening of the α and β rings in the polymer carbon chains . The polymerization of this compound results in the formation of only terminating primary hydroxyl groups . This is an elegant solution to the problem of non-uniform chain termination that occurs with other compounds like glycidyl azide .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of polymers and copolymers . This is most commonly performed by means of ionic (cationic) or ionic coordination polymerization . The reaction of triisobutylaluminum–water (TIBA– water) is the most efficient catalyst for this process .

Pharmacokinetics

It’s worth noting that the synthesis of this compound avoids the use of toxic solvents, which could potentially impact its bioavailability .

Result of Action

The result of this compound’s action is the formation of linear polymers with only terminating primary hydroxyl groups . This leads to homogenous curing results, unlike other compounds like glycidyl azide . Additionally, the strength properties of the copolymers enhance and the degree of crystallinity decreases with increasing fraction of poly-AMMO in the BAMO/AMMO copolymers .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of various catalytic systems . For instance, the reaction of triisobutylaluminum–water is the most efficient catalyst for the polymerization of this compound . Additionally, the synthesis process of this compound has been developed to afford pure material and satisfying yields, improving its safety and efficacy .

生化分析

Biochemical Properties

It is known that oxetanes, a class of compounds to which 3-Azidooxetane belongs, have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups to improve the chemical properties of target molecules for drug discovery purposes . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Molecular Mechanism

It is known that the polymerization of similar compounds, such as 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), involves the formation of a catalytic complex . This suggests that this compound may also interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been suggested that the polymerization of similar compounds can lead to the formation of polymers with enhanced strength properties and decreased crystallinity .

科学研究应用

3-Azidooxetane has found applications in several scientific research areas:

Energetic Materials: Due to its high nitrogen content, this compound is used in the development of energetic binders and propellants.

Polymer Chemistry: It serves as a monomer in the synthesis of polymers and copolymers, contributing to the development of new materials with unique properties.

Organic Synthesis: The compound is utilized as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.

相似化合物的比较

Glycidyl Azide Polymer (GAP)

Bis(azidomethyl)oxetane (BAMO)

3-Azidomethyl-3-methyloxetane (AMMO)

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

属性

IUPAC Name |

3-azidooxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBNHYWWBQMQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2941847.png)